[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride
Overview
Description
“[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C14H23ClN2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)N
. Chemical Reactions Analysis
The compound may undergo reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.34 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds. This compound can be utilized as a boron reagent in SM coupling due to its stability and functional group tolerance. The mild reaction conditions and the environmentally benign nature of organoboron reagents make this application particularly valuable in pharmaceutical synthesis and material science .
Synthesis of 2-Aminothiazole-Based Compounds
2-Aminothiazoles are significant in drug development due to their wide range of biological activities. The subject compound can serve as a precursor in synthesizing 2-aminothiazole derivatives, which are known for their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This application is crucial for creating new medications with high therapeutic impact .
Corrosion Inhibition
In the field of materials science, specifically in corrosion prevention, this compound can act as an organic inhibitor. Its structural properties may allow it to adsorb onto metal surfaces, providing a protective layer against corrosion. This is particularly important in extending the lifespan of metals used in various industries .
Synthesis of α-Amino Ketones
α-Amino ketones are valuable synthons in medicinal chemistry. The compound could be involved in novel methodologies for the synthesis of α-amino ketones, which are integral to the development of pharmaceuticals and complex organic molecules .
Development of Boron Reagents
As a boron-containing compound, it can be used to develop new classes of boron reagents for various organic reactions. These reagents are essential for reactions that require high selectivity and yield, such as in the synthesis of complex organic molecules and polymers .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-amino-2-(3-methoxyphenyl)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-14(2,3)19-13(17)16-9-12(15)10-6-5-7-11(8-10)18-4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHPQWQTTWDLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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